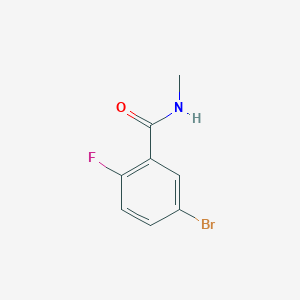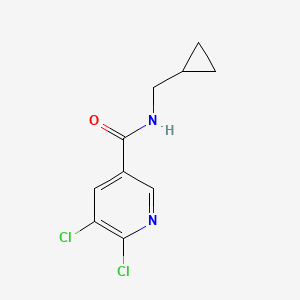
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Vue d'ensemble
Description
5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H10Cl2N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 245.1052 . The empirical formula (Hill Notation) is C10H10Cl2N2O .Applications De Recherche Scientifique
Synthetic Applications in Heterocyclic Chemistry
One area of application for compounds similar to 5,6-Dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno fused pyrimidines and pyrimidobenzimidazoles, highlighting the utility of pyridine carboxamides in constructing complex heterocyclic frameworks with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Such compounds have been investigated for various biological activities, including antimicrobial properties, as demonstrated by Abdel-rahman, Bakhite, & Al-Taifi (2002), who synthesized new pyridothienopyrimidines and tested their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimicrobial Activity
Compounds derived from pyridine carboxamides have shown significant antimicrobial potential. For example, the synthesis and antimicrobial activity evaluation of 5-hydroxymethyl and related pyridine carboxamides have shown these compounds to possess comparable or even superior efficacy against bacterial and fungal strains compared to standard drugs (Zhuravel et al., 2005). This suggests a promising avenue for the development of new antimicrobial agents leveraging the structural features of pyridine carboxamides.
Polymer Science
In the field of polymer science, pyridine carboxamides serve as monomers for synthesizing novel polymers with unique properties. Faghihi & Mozaffari (2008) developed new polyamides using bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the adaptability of pyridine carboxamides in creating materials with potential for high-performance applications (Faghihi & Mozaffari, 2008).
Anticancer and NLO Properties
Jayarajan et al. (2019) synthesized and characterized pyridine carboxamide derivatives, further evaluating their non-linear optical (NLO) properties and potential anticancer activity through molecular docking. This research underscores the versatility of pyridine carboxamides in developing compounds with diverse functional applications, including materials science and cancer therapy (Jayarajan et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dichloro-N-(cyclopropylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-8-3-7(5-13-9(8)12)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQMUIJSLSMGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


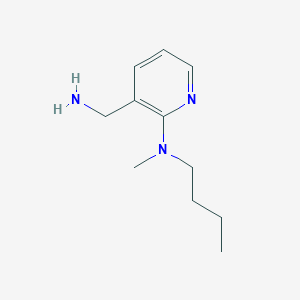

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
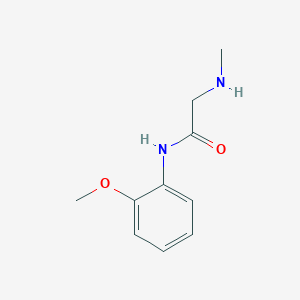
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)
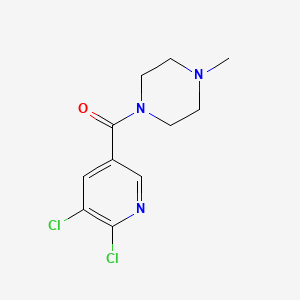
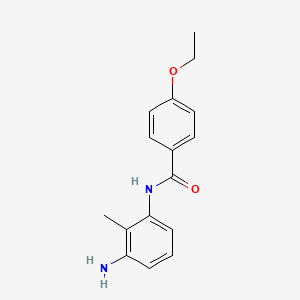
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)

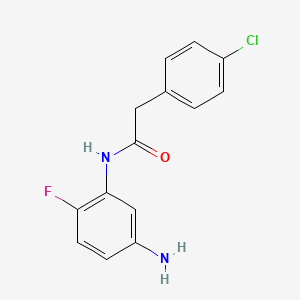

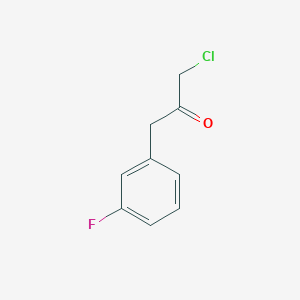
![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)
